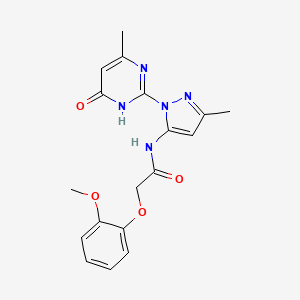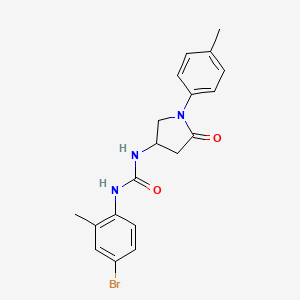
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BRD7389 and has shown promise in various applications due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Recent research has led to the synthesis of novel compounds with significant biological activities. For instance, derivatives of urea, including those with complex structures similar to the compound , have been designed and synthesized, demonstrating potent antiproliferative effects against various cancer cell lines, such as A549, HCT-116, and PC-3. These compounds, through meticulous design and evaluation, have shown promise as potential anticancer agents, with some demonstrating comparable inhibitory activity to established drugs like sorafenib (Jian Feng et al., 2020).
Molecular Structure and Design
The detailed molecular structure of similar complex compounds has been elucidated using advanced techniques such as X-ray diffraction. This allows for a deep understanding of the molecular conformation and the establishment of structure-activity relationships, essential for the rational design of new therapeutic agents. For example, a study on a new pyrido[2,3-d]pyrimidine compound revealed its structure and provided insights into its optimized molecular conformation through density functional theory calculations, aiding in the development of compounds with desired biological activities (Hong Sun et al., 2022).
Antimicrobial Evaluation
Compounds with urea moieties have also been evaluated for their antimicrobial properties. Synthesis and testing of novel derivatives have shown moderate to significant antimicrobial activity, contributing to the search for new antimicrobial agents that can combat resistant strains of bacteria and fungi (P. V. G. Reddy et al., 2003).
Nonlinear Optical Properties
Research into the nonlinear optical properties of chalcone derivatives, which share structural motifs with the compound of interest, has revealed their potential as materials for nonlinear optics. These studies have provided insights into the design and synthesis of new compounds with high first-order hyperpolarizability, offering promising applications in the development of optical and photonic devices (M. Arshad et al., 2017).
Corrosion Inhibition
Urea derivatives have been studied for their potential as corrosion inhibitors, demonstrating effectiveness in protecting metal surfaces in acidic environments. This application is particularly relevant in industrial settings, where corrosion can lead to significant material and economic losses (M. Jeeva et al., 2015).
Propriétés
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-12-3-6-16(7-4-12)23-11-15(10-18(23)24)21-19(25)22-17-8-5-14(20)9-13(17)2/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPGFEWMCJJUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

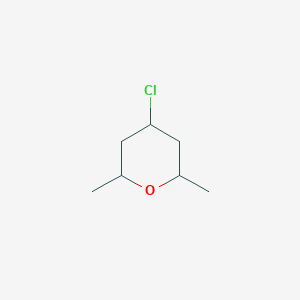
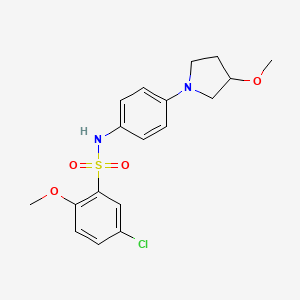
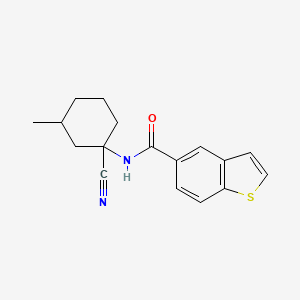
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2774447.png)
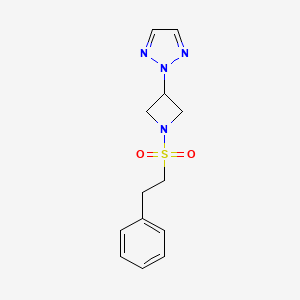
![1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2774454.png)
![3-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2774455.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-5,7-dimethyl-6-(2-methylbenzyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2774457.png)
![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2774458.png)
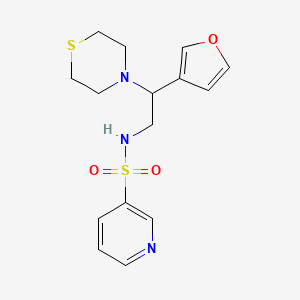
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2774460.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2774461.png)
